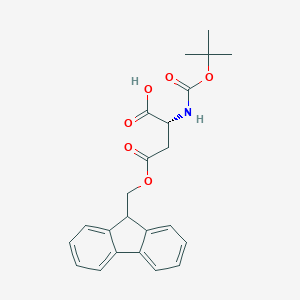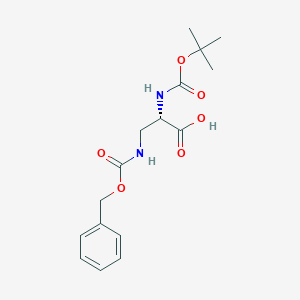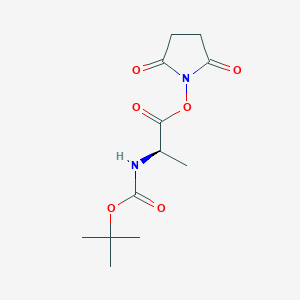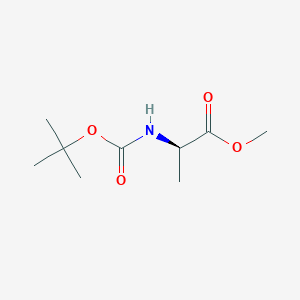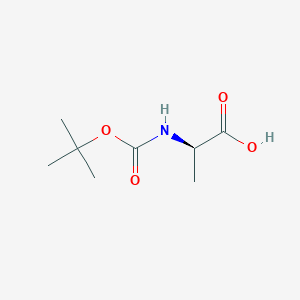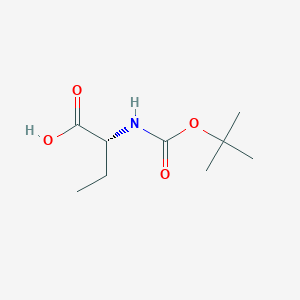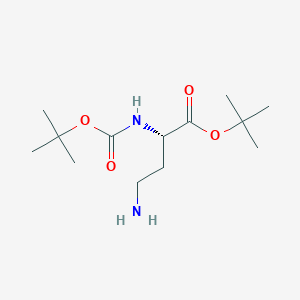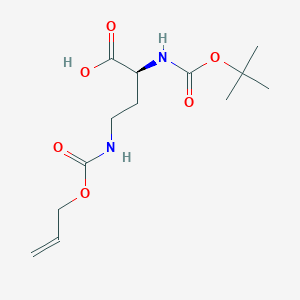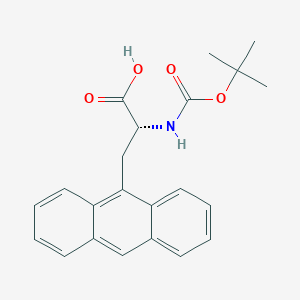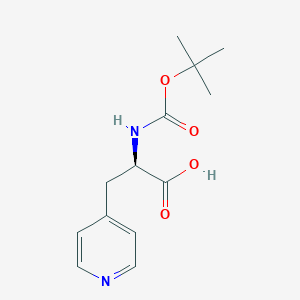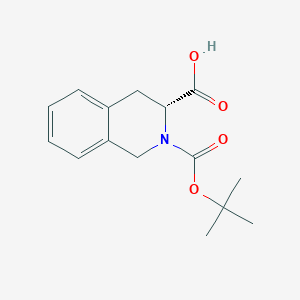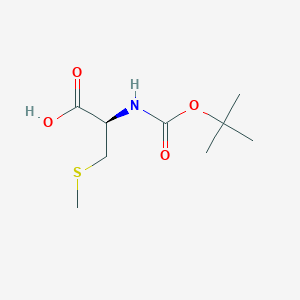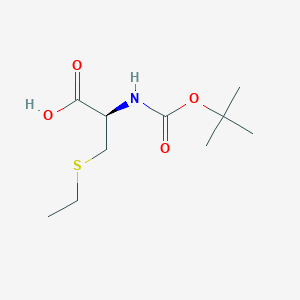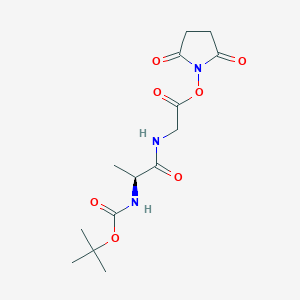
Boc-ala-gly-osu
描述
Boc-ala-gly-osu, also known as tert-butyloxycarbonyl-alanine-glycine-N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for amino acids, preventing unwanted side reactions during peptide bond formation. This compound is particularly valued for its stability and high purity, making it an essential reagent in organic synthesis and biochemistry .
科学研究应用
Boc-ala-gly-osu is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids. This compound is also used in the development of peptide-based drugs and bioconjugates. In addition, this compound is employed in the study of enzyme mechanisms and protein-protein interactions, as it allows for the precise modification of peptide sequences .
作用机制
Mode of Action
Boc-ala-gly-osu acts as a reactant in peptide synthesis. It reacts with a free amine function of an amino acid rapidly to give the “protected” amino acid derivative . This derivative can then be used to form a peptide (amide) bond to a second amino acid. Once the desired peptide bond is created, the protective group can be removed under relatively mild non-hydrolytic conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific peptides that it helps synthesize. For example, peptides synthesized using this compound can be involved in various biochemical pathways, such as immune response, antibacterial activity, and enzyme regulation .
Result of Action
The result of this compound’s action is the formation of specific peptides. These peptides can have various effects at the molecular and cellular level, depending on their specific amino acid sequences and the targets they interact with. For instance, some peptides synthesized using this compound have been found to have immunostimulatory activity .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reactants and catalysts can also influence the reaction .
生化分析
Biochemical Properties
Boc-ala-gly-osu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process. The Boc group in this compound is stable towards most nucleophiles and bases, making it an effective protecting group . The compound’s stability allows for controlled reactions, ensuring that the desired peptide bonds are formed without unwanted side reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. The Boc group serves as a protecting group, preventing the amino group from participating in unwanted reactions . This allows for the controlled formation of peptide bonds. The Boc group can be removed under acidic conditions, revealing the amino group for subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions, but the Boc group can be removed when exposed to acid . This reveals the amino group, allowing it to participate in subsequent reactions. The stability and reactivity of this compound make it a valuable tool in peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds . The specific metabolic pathways and enzymes it interacts with would depend on the specific peptides being synthesized.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the specific context of its use. In the context of peptide synthesis, it would be transported to the site of the reaction and incorporated into the growing peptide chain .
Subcellular Localization
The subcellular localization of this compound would depend on the specific context of its use. In the context of peptide synthesis, it would be localized to the site of the reaction, which could be in various compartments or organelles depending on the specific cellular machinery involved .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ala-gly-osu typically involves the reaction of tert-butyloxycarbonyl-alanine (Boc-ala) with glycine-N-hydroxysuccinimide ester (gly-osu). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under basic conditions using a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain this compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for use in peptide synthesis .
化学反应分析
Types of Reactions
Boc-ala-gly-osu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by an amino group from another amino acid or peptide. This reaction forms a stable amide bond, which is crucial in peptide synthesis. The compound can also undergo deprotection reactions, where the tert-butyloxycarbonyl group is removed under acidic conditions to expose the free amino group .
Common Reagents and Conditions
Substitution Reactions: Typically carried out in anhydrous solvents like dichloromethane or dimethylformamide, using bases such as triethylamine or diisopropylethylamine.
Deprotection Reactions: Conducted under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid
Major Products Formed
Substitution Reactions: The major product is a peptide bond formed between this compound and another amino acid or peptide.
Deprotection Reactions: The major product is the free amino acid or peptide with the tert-butyloxycarbonyl group removed
相似化合物的比较
Similar Compounds
Boc-gly-osu: tert-butyloxycarbonyl-glycine-N-hydroxysuccinimide ester
Boc-val-osu: tert-butyloxycarbonyl-valine-N-hydroxysuccinimide ester
Uniqueness
Boc-ala-gly-osu is unique in its ability to form stable amide bonds with high efficiency, making it an ideal reagent for peptide synthesis. Its stability and high purity set it apart from other similar compounds, ensuring consistent and reliable results in peptide synthesis .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O7/c1-8(16-13(22)23-14(2,3)4)12(21)15-7-11(20)24-17-9(18)5-6-10(17)19/h8H,5-7H2,1-4H3,(H,15,21)(H,16,22)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONRGZBZQQESHS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)
